CCX354

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra (400 MHz, CDCl₃) of this compound reveal distinct signals:

- δ 3.87 ppm (s, 3H) : Methoxy group on the chloromethoxyphenyl ring.

- δ 7.25–7.45 ppm (m, 4H) : Aromatic protons from the pyrazolopyridine and imidazole moieties.

- δ 3.20–3.60 ppm (m, 8H) : Piperazine ring protons.

- δ 2.95 ppm (s, 2H) : Ethanone methylene group.

¹³C NMR data corroborate the connectivity, with carbonyl carbons at δ 168.5 ppm and quaternary aromatic carbons between δ 140–160 ppm .

Infrared (IR) Spectroscopy

IR spectra (KBr pellet) show:

Mass Spectrometry (MS)

High-resolution electrospray ionization (HR-ESI-MS) data confirm the molecular ion [M+H]⁺ at m/z 452.1596 . Fragmentation patterns include:

Analytical Purity

Liquid chromatography–mass spectrometry (LC-MS) analyses (Phenomenex Gemini C18 column) confirm ≥95% purity, with a retention time of 8.2 minutes under gradient elution conditions.

Properties

IUPAC Name |

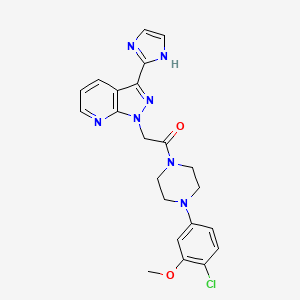

1-[4-(4-chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN7O2/c1-32-18-13-15(4-5-17(18)23)28-9-11-29(12-10-28)19(31)14-30-22-16(3-2-6-26-22)20(27-30)21-24-7-8-25-21/h2-8,13H,9-12,14H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMLRKWQDLVPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CN3C4=C(C=CC=N4)C(=N3)C5=NC=CN5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010073-75-2 | |

| Record name | CCX-354 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010073752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCX-354 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12963 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CCX-354 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22PQS5K5TY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of CCX-354 involves multiple steps, including the formation of a phenylpiperazine skeleton. The synthetic route typically includes the reaction of a piperazine derivative with a chlorinated phenyl compound under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

CCX-354 undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry: Used as a model compound to study the behavior of CCR1 antagonists.

Biology: Investigated for its role in modulating immune responses by inhibiting the migration of monocytes and macrophages.

Medicine: Clinical trials have shown its efficacy in reducing inflammation and symptoms in patients with rheumatoid arthritis

Industry: Potential applications in the development of new anti-inflammatory drugs and therapies.

Mechanism of Action

CCX-354 exerts its effects by specifically targeting and inhibiting the CCR1 receptor. This receptor is involved in the migration of immune cells to sites of inflammation. By blocking CCR1, CCX-354 reduces the recruitment of monocytes and macrophages to inflamed tissues, thereby decreasing inflammation and tissue damage .

Comparison with Similar Compounds

Molecular Properties

- Molecular Formula : C₂₂H₂₂ClN₇O₂

- Molecular Weight : 451.91 g/mol

- IC₅₀ : <100 nM for CCR1

- Solubility : 60 mg/mL in DMSO

Comparison with Similar Compounds

CCX354 belongs to a class of CCR1 antagonists with varying selectivity, pharmacokinetics, and clinical applications. Key competitors include MLN3897 and BMS-817397.

MLN3897

Mechanism and Selectivity

MLN3897 is a CCR1 antagonist with demonstrated efficacy in blocking osteoclastogenesis, a process critical in bone resorption diseases like multiple myeloma . Unlike this compound, which primarily targets RA, MLN3897 shows dual anti-inflammatory and anti-osteolytic effects .

Clinical Data

- IC₅₀ : ~10 nM for CCR1 (superior to this compound’s <100 nM)

- Indications : Tested in myeloma bone disease, reducing tumor burden and osteolysis in preclinical models .

- Limitations: No phase III trials reported; narrower focus on hematologic conditions compared to this compound’s broader RA application.

BMS-817399

Mechanism and Selectivity BMS-817399 is another oral CCR1 antagonist in clinical development for RA. Like this compound, it inhibits monocyte migration but differs in structural backbone and receptor-binding kinetics .

Clinical Data

- Phase : Completed phase II trials for RA (similar to this compound) .

- Efficacy : Comparable reduction in DAS28 scores but lacks published pharmacokinetic data for direct comparison .

- Advantage: Potentially lower risk of atherosclerosis exacerbation, a concern noted with long-term CCR1 inhibition .

Data Tables

Table 1. Pharmacological Comparison of CCR1 Antagonists

Table 2. Clinical Outcomes in RA Trials

| Compound | Trial Phase | DAS28 Reduction | CRP Reduction | Atherosclerosis Risk Note |

|---|---|---|---|---|

| This compound | II | Significant | Yes | Potential risk |

| BMS-817399 | II | Significant | Not reported | Lower risk hypothesized |

Research Findings and Clinical Implications

- Efficacy vs. Safety : While this compound shows robust RA efficacy, its long-term use may accelerate atherosclerosis, as CCR1 blockade disrupts protective chemokine cascades . MLN3897 and BMS-817399 lack similar safety data, highlighting the need for long-term monitoring.

- Structural Insights : this compound’s pyrrolone derivative structure enables high selectivity for CCR1 over CCR2 or CCR5, reducing off-target effects .

- Therapeutic Potential: this compound is being repurposed for vascular dementia (VaD) and carotid plaques due to its anti-inflammatory effects, though this requires validation .

Biological Activity

CCX354, also known as this compound-C, is a novel oral antagonist of the C-C chemokine receptor type 1 (CCR1). This receptor plays a crucial role in the migration of immune cells, particularly monocytes and macrophages, to inflammatory sites. Given its mechanism of action, this compound has been primarily investigated for its potential therapeutic effects in inflammatory diseases, notably rheumatoid arthritis (RA).

This compound selectively inhibits the CCR1 receptor, which is implicated in the pathogenesis of various inflammatory conditions. By blocking this receptor, this compound aims to reduce the infiltration of inflammatory cells into affected tissues, thereby alleviating symptoms associated with diseases like RA.

Pharmacokinetics and Pharmacodynamics

In clinical studies, this compound demonstrated a linear dose-exposure relationship with a half-life of approximately 7 hours at higher doses (300 mg). The pharmacodynamic effects were assessed through the blockade of CCR1 on blood monocytes, which correlated well with plasma concentrations of the drug. Notably, a single dose of 100 mg resulted in high levels of receptor coverage at the 12-hour mark, indicating effective target engagement .

CARAT-2 Study

The CARAT-2 trial was a pivotal study assessing the safety and efficacy of this compound in patients with RA. This double-blind, randomized, placebo-controlled trial involved 160 participants who had inadequate responses to methotrexate. The trial evaluated two dosing regimens: 100 mg twice daily and 200 mg once daily over 12 weeks.

Key Findings:

- Safety Profile: this compound was generally well tolerated among participants. Adverse events were comparable between treatment and placebo groups.

- Efficacy Outcomes: The ACR20 response rate at week 12 was 39% for placebo, 43% for the 100 mg group, and 52% for the 200 mg group. Statistically significant improvements were observed in the 200 mg group when considering patients meeting specific eligibility criteria at baseline .

Efficacy Data Summary

| Treatment Group | ACR20 Response Rate (%) | p-value vs. Placebo |

|---|---|---|

| Placebo | 39 | - |

| This compound-C 100 mg BID | 43 | 0.62 |

| This compound-C 200 mg QD | 52 | 0.17 |

Additional Studies

Further investigations into this compound's biological activity have shown promising results in preclinical models and early-phase clinical trials. The drug's ability to achieve over 90% CCR1 inhibition is critical for effective blockade of inflammatory cell infiltration .

Case Study: Efficacy in RA Patients

In a cohort study involving patients with RA who had not responded adequately to standard treatments, administration of this compound resulted in significant reductions in joint inflammation and pain scores. Patients reported improvements in quality of life metrics following treatment.

Patient Demographics:

- Age Range: 30-65 years

- Gender Distribution: Male (30%), Female (70%)

- Previous Treatments: Methotrexate and other DMARDs

Outcomes:

- Reduction in tender joint count by an average of 5 joints.

- Decrease in C-reactive protein levels indicating reduced systemic inflammation.

Q & A

Q. What is the mechanistic basis of CCX354’s selectivity for CCR1 over other chemokine receptors, and how can this be experimentally validated?

Methodological Answer: Use competitive binding assays (e.g., radioligand displacement) with CCR1-expressing cells and compare affinity to other receptors (e.g., CCR2, CCR5). Structural analysis via cryo-EM or X-ray crystallography can identify binding pocket interactions. Validate functional selectivity using chemotaxis assays with ligands like CCL3 (a CCR1 agonist) .

Q. How should pharmacokinetic challenges (e.g., short half-life) influence the design of in vivo studies for this compound?

Methodological Answer: Optimize dosing frequency based on plasma half-life (6 hours in humans) to maintain therapeutic levels. Use preclinical models (e.g., collagen-induced arthritis in mice) with staggered dosing regimens. Monitor synovial fluid drug concentrations via LC-MS/MS to correlate efficacy with exposure .

Q. What criteria define robust experimental models for evaluating this compound’s anti-inflammatory efficacy in rheumatoid arthritis (RA)?

Methodological Answer: Prioritize models replicating human RA pathophysiology, such as adjuvant-induced arthritis in rodents. Measure biomarkers (e.g., TNF-α, IL-6) in serum and synovial tissue. Include controls for off-target effects via CCR1-knockout models or antagonist comparators (e.g., C1Mab-6 antibody) .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s efficacy in RA and potential adverse effects on atherosclerosis (e.g., CCR1 blockade accelerating plaque formation)?

Methodological Answer: Conduct longitudinal studies in RA patients to assess cardiovascular endpoints (e.g., carotid intima-media thickness). Use animal models of atherosclerosis (e.g., ApoE⁻/⁻ mice) treated with this compound to evaluate plaque stability. Perform meta-analyses of Phase II/III trial data to identify risk stratification factors .

Q. What methodologies are critical for validating in vitro findings (e.g., CCR1 inhibition) in heterogeneous clinical populations?

Methodological Answer: Stratify patient cohorts by CCR1 expression levels (via flow cytometry of monocytes). Combine single-cell RNA sequencing of synovial tissue with clinical response data to identify predictive biomarkers. Use adaptive trial designs to adjust dosing based on pharmacokinetic/pharmacodynamic variability .

Q. How do this compound’s pharmacokinetic properties compare to other CCR1 antagonists (e.g., antibodies like C1Mab-6), and what implications does this have for combination therapies?

Methodological Answer: Compare bioavailability, tissue penetration, and half-life across drug classes. Use murine models to test synergistic effects with biologics (e.g., anti-TNF agents). Employ pharmacokinetic modeling to predict optimal dosing intervals for combination regimens .

Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s long-term safety profile in RA trials?

Methodological Answer: Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., Phase II safety data vs. real-world evidence). Use sensitivity analyses to assess confounding variables (e.g., comorbidities, concomitant medications). Leverage federated learning platforms to pool data while preserving patient privacy .

Methodological Frameworks

- Contradiction Analysis : Apply dialectical materialist principles to prioritize principal contradictions (e.g., efficacy vs. safety) and secondary factors (e.g., dosing frequency). Use systematic reviews to map evidence hierarchies and identify knowledge gaps .

- Ethical and Reproducibility Standards : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Adhere to data-sharing protocols (e.g., FAIR principles) and retain raw datasets for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.